

An In-depth Technical Guide to the Physical and Chemical Properties of Dicyandiamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyanamide*

Cat. No.: *B8802431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyandiamide (2-cyanoguanidine), a dimer of cyanamide, is a versatile and highly reactive organic compound. Its rich chemistry, stemming from the presence of multiple reactive functional groups within its structure, has led to its widespread use in a variety of industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of dicyandiamide, detailed experimental protocols for its synthesis and analysis, and a visualization of its key chemical transformations and characterization workflow. For clarity, this document will use the common name dicyandiamide to refer to the neutral molecule, 2-cyanoguanidine. The term **dicyanamide** can also refer to the anion $[N(CN)_2]^-$, which is a distinct chemical entity.

Physical Properties

Dicyandiamide is a white, crystalline, and odorless solid at room temperature.^{[1][2]} It is stable under dry conditions.^{[3][4]} The physical properties of dicyandiamide are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_2H_4N_4$	[3] [5]
Molecular Weight	84.08 g/mol	[2] [3] [5]
Appearance	White crystalline powder/prisms	[1] [3] [6]
Melting Point	208-211 °C	[3] [7] [8]
Boiling Point	229.8 °C at 760 mmHg	[3] [9]
Density	1.40 - 1.42 g/cm ³	[1] [3]
Vapor Pressure	0.000171 - 0.068 mmHg at 25°C	[1] [3]
pKa	0.73 ± 0.70 (Predicted)	[3] [10]
Heat of Combustion	-1382 kJ/mol at 25 °C	[11]
Enthalpy of Fusion	22.96 kJ/mol	[12]
Enthalpy of Sublimation	128.7 kJ/mol	[12]

Solubility

Dicyandiamide exhibits a range of solubilities in various solvents, with a notable increase in solubility in hot water.[\[4\]](#) Its solubility profile is a critical consideration for its application in synthesis and formulations.

Solvent	Solubility	Temperature (°C)	Reference
Water	2.26 g/100 mL	13	[1][4][13]
3.2 g/100 mL	20	[11]	
Increases significantly in hot water	[4][13]		
Ethanol (absolute)	1.26 g/100 mL	13	[1][13]
Methanol	Soluble	[14]	
Acetone	Soluble	[4]	
N,N-			
Dimethylformamide (DMF)	Soluble	[3][15]	
Ethylene Glycol	Soluble	[3]	
Diethyl Ether	0.01 g/100 mL	13	[1][13]
Benzene	Insoluble	[3][4]	
Chloroform	Insoluble	[1][4]	
Liquid Ammonia	Soluble	[1][13]	

Chemical Properties and Reactivity

Dicyandiamide is a chemically stable compound under normal conditions but can undergo a variety of reactions due to its functional groups. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[7][16]

- **Hydrolysis:** When boiled with acids, dicyandiamide hydrolyzes to form guanylurea.[9] Stronger acidic conditions can further hydrolyze guanylurea to guanidine and carbon dioxide. [9] Alkaline hydrolysis also proceeds, with the reaction believed to be bimolecular.[9]
- **Dimerization and Polymerization:** Dicyandiamide is formed from the dimerization of cyanamide, a reaction that is favored under alkaline conditions and with heating.[4] Upon heating to high temperatures, dicyandiamide can trimerize to form melamine.

- Reaction with Acids: Dicyandiamide reacts with acids to form various guanidine salts.[16][17]
- Reaction with Amines and Amides: It can react with amino acids, amides, and amines to form substituted guanidines and other nitrogen-containing heterocycles.[18]
- Thermal Decomposition: The decomposition of dicyandiamide begins at temperatures around its melting point. High-temperature decomposition can produce toxic fumes of cyanide and nitrogen oxides.[17] Differential thermal analysis has shown a decomposition temperature of about 255.7 °C.

Experimental Protocols

Synthesis of Dicyandiamide from Calcium Cyanamide

This protocol describes a laboratory-scale synthesis of dicyandiamide from commercially available calcium cyanamide fertilizer.

Materials:

- Calcium cyanamide fertilizer (e.g., ~50% CaCN₂)
- Deionized water
- Beaker (600 mL)
- Hotplate with magnetic stirrer
- Watch glass
- Büchner funnel and filter paper
- Vacuum flask
- Dilute acetic acid (for cleaning)

Procedure:

- Combine 100 g of calcium cyanamide fertilizer and 200 mL of deionized water in a 600 mL beaker with a magnetic stir bar.

- Heat the mixture with stirring. The reaction is slightly exothermic.
- Once the mixture begins to boil, maintain a gentle boil for 30 minutes, covering the beaker with a watch glass. Traces of ammonia may be evolved.
- After 30 minutes, vacuum filter the hot slurry through a Büchner funnel.
- Wash the filter cake with three 20 mL portions of hot deionized water.
- Collect the filtrate, which contains the dissolved dicyandiamide.
- The dicyandiamide can be isolated by cooling the filtrate to induce crystallization, followed by a second filtration.
- The beaker can be cleaned with dilute acetic acid to remove calcium deposits.

Recrystallization:

- Dissolve the crude dicyandiamide in a minimum amount of hot water (e.g., at 75 °C).
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified dicyandiamide crystals by vacuum filtration and air dry.

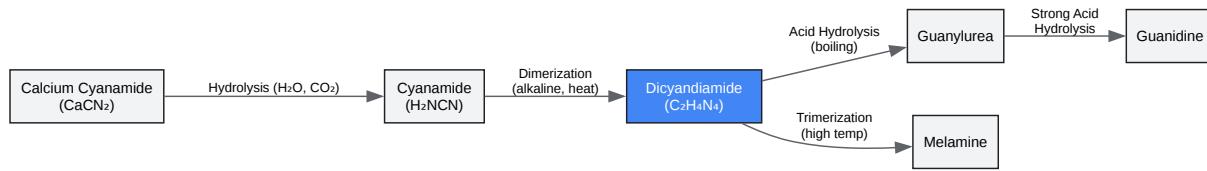
HPLC Analysis of Dicyandiamide

This protocol provides a general method for the analysis of dicyandiamide using High-Performance Liquid Chromatography (HPLC). The specific conditions may need to be optimized depending on the sample matrix.

Instrumentation and Reagents:

- HPLC system with a UV detector
- Analytical column (e.g., Primesep S, XBridge Amide, or C18 reversed-phase)

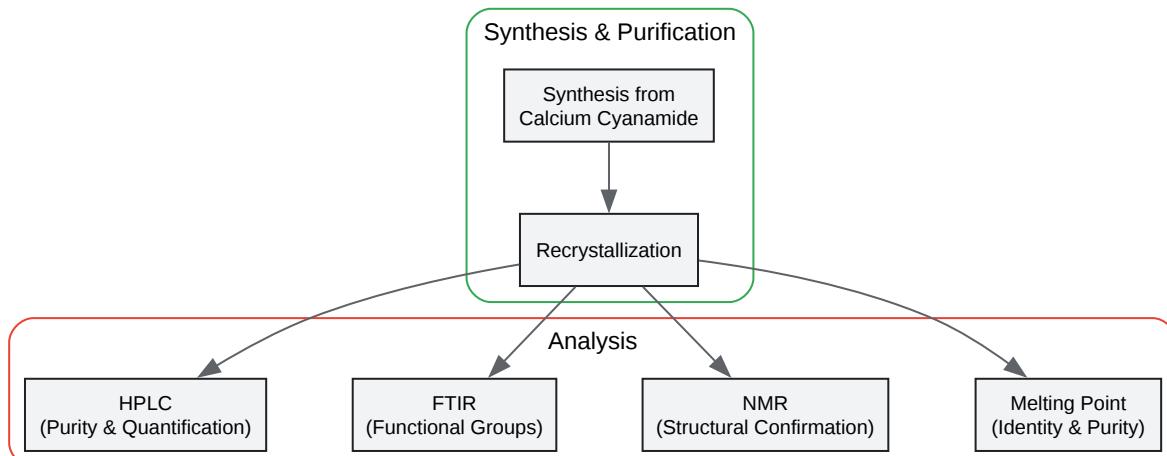
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Dicyandiamide standard
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)


Procedure:

- Standard Preparation: Prepare a stock solution of dicyandiamide (e.g., 1000 mg/L) in water. From the stock solution, prepare a series of calibration standards by serial dilution.
- Sample Preparation (e.g., for a solid sample):
 - Accurately weigh a known amount of the sample.
 - Dissolve the sample in a known volume of water or a suitable solvent mixture.
 - The sample may require extraction with a solvent like acetonitrile, followed by centrifugation and filtration to remove particulates.[19][20]
 - Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions (Example):
 - Column: XBridge Amide (250 mm x 4.6 mm, 3.5 µm)[19]
 - Mobile Phase: Acetonitrile:Water (90:10, v/v) with 0.2% formic acid[19]
 - Flow Rate: 1.0 mL/min[19]
 - Detection: UV at 218 nm[19]
 - Injection Volume: 10-20 µL

- Analysis:
 - Inject the calibration standards to generate a calibration curve.
 - Inject the prepared sample solutions.
 - Quantify the amount of dicyandiamide in the sample by comparing its peak area to the calibration curve.

Visualizations


Dicyandiamide Synthesis and Key Reactions

[Click to download full resolution via product page](#)

Caption: Synthesis of dicyandiamide from calcium cyanamide and its primary chemical transformations.

Experimental Workflow for Dicyandiamide Characterization

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis, purification, and analysis of dicyandiamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sciencemadness Discussion Board - Dicyandiamide from calcium cyanamide fertilizer - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Dicyandiamide production method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112209857A - Preparation method of dicyandiamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]

- 7. DICYANDIAMIDE - Ataman Kimya [atamanchemicals.com]
- 8. CN103936632A - Dicyandiamide continuous multistage crystallizing production process - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dicyandiamide [webbook.nist.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. CN105294509A - System and method for synthesizing dicyandiamide by one-step process - Google Patents [patents.google.com]
- 16. HPLC Determination of Dicyandiamide on Sharc 1 Column | SIELC Technologies [sielc.com]
- 17. chembk.com [chembk.com]
- 18. researchgate.net [researchgate.net]
- 19. [Determination of dicyandiamide in dairy products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Dicyandiamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8802431#physical-and-chemical-properties-of-dicyanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com